2-amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride

Catalog No.
S6531269
CAS No.
2378501-46-1
M.F
C8H8Cl3NO2
M. Wt
256.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-2-(2,6-dichlorophenyl)acetic acid hydrochl...

CAS Number

2378501-46-1

Product Name

2-amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride

Molecular Formula

C8H8Cl3NO2

Molecular Weight

256.5

2-amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C₈H₈Cl₃NO₂ and a molecular weight of 256.5 g/mol. This compound is primarily known as a derivative of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID) that exhibits analgesic and anti-inflammatory properties. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring, which significantly influences its biological activity and pharmacological profile .

Typical of amino acids and carboxylic acids. Notably, it can participate in:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides when reacted with amines.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to the formation of simpler compounds.

These reactions are essential for its synthesis and modification in pharmaceutical applications .

2-amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride exhibits significant biological activity, primarily due to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound has demonstrated efficacy in treating conditions such as:

  • Osteoarthritis
  • Rheumatoid arthritis
  • Postoperative pain
  • Migraine headaches

Additionally, ongoing research is exploring its potential roles in cancer treatment and neurodegenerative diseases like Alzheimer's .

The synthesis of 2-amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride can be achieved through several methods:

  • Condensation Reaction:
    • The reaction between 2,6-dichloroaniline and chloroacetic acid, followed by hydrolysis and decarboxylation.
  • Esterification:
    • Esterification of 2,6-dichloroaniline with 2-chloroacetyl chloride, which is then hydrolyzed to yield the desired product.

These methods allow for the production of high-purity compounds suitable for research applications .

The primary applications of 2-amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride include:

  • Pharmaceutical Research: As a standard reference material in drug development.
  • Analytical Chemistry: Used in studies involving drug quantification and pharmacokinetics.
  • Biological Studies: Investigating its effects on inflammation and pain pathways.

Due to its properties as an NSAID, it serves as a critical component in developing new therapeutic agents .

Research has indicated that 2-amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride interacts with various biological targets:

  • Cyclooxygenase Enzymes: Its primary mechanism involves inhibition of COX enzymes.
  • Cytochrome P450 Enzymes: It may also affect metabolic pathways involving these enzymes, influencing drug interactions.

Understanding these interactions is crucial for assessing potential side effects and optimizing therapeutic use .

Several compounds share structural similarities with 2-amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
DiclofenacC₁₄H₁₁Cl₂N₁O₂Widely used NSAID; effective analgesic properties
AceclofenacC₁₆H₁₃Cl₂N₁O₄A prodrug that converts to diclofenac; similar uses
2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochlorideC₈H₈Cl₂N₁O₂Similar anti-inflammatory properties

These compounds are unique due to their specific substitutions on the phenyl ring or different functional groups that influence their pharmacological profiles and therapeutic applications. The presence of dichloro groups in both diclofenac and its derivatives enhances their potency as anti-inflammatory agents compared to other NSAIDs without such modifications .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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